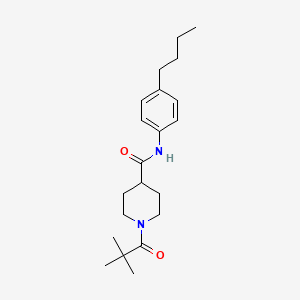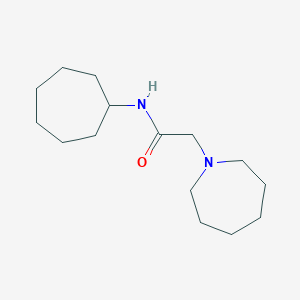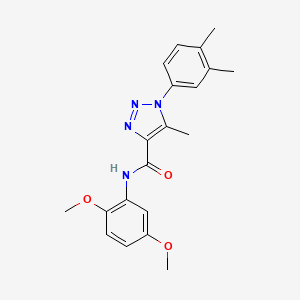![molecular formula C16H16ClNOS B4597069 N-[2-(benzylthio)ethyl]-2-chlorobenzamide](/img/structure/B4597069.png)
N-[2-(benzylthio)ethyl]-2-chlorobenzamide
Übersicht
Beschreibung
N-[2-(benzylthio)ethyl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C16H16ClNOS and its molecular weight is 305.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0641130 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
Herbicide Development : Benzamides, similar in structure to N-[2-(benzylthio)ethyl]-2-chlorobenzamide, have been explored for their potential as herbicides. Research by Viste, Cirovetti, and Horrom (1970) demonstrated that certain benzamides are herbicidally active against annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Medicinal Chemistry
Antitumor Agents : A study by Tomorowicz et al. (2020) synthesized and evaluated a series of novel compounds, sharing structural motifs with this compound, for their antitumor properties. Compounds showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Tomorowicz et al., 2020).
Antimicrobial and Anti-inflammatory Agents : Research by Vasantha et al. (2015) led to the synthesis of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, demonstrating significant antimicrobial and anti-inflammatory activities. These findings indicate the versatility of benzamide derivatives in developing new therapeutic agents (Vasantha et al., 2015).
Synthetic Methodology
Photostimulated Reactions : A study by Cantillo et al. (2014) explored the photostimulated bromination of benzylic compounds, providing insights into synthetic methodologies that could be applicable for derivatives of this compound. This work underscores the potential of using light-activated processes in the synthesis of complex molecules (Cantillo et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEVKOYOMVDEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chloro-3,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4596990.png)

![methyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4597022.png)

![4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4597048.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4597055.png)

![butyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B4597067.png)

![6-(2-furyl)-3-phenyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4597079.png)

![5-[(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4597091.png)
![1-(2,2-dimethylpropanoyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4597098.png)
